molecular formula C13H17N3 B113284 2-(4-Benzylpiperazin-1-yl)acetonitrile CAS No. 92042-93-8

2-(4-Benzylpiperazin-1-yl)acetonitrile

Cat. No. B113284
CAS RN: 92042-93-8
M. Wt: 215.29 g/mol
InChI Key: ATUPEPBRQNHPDY-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)acetonitrile is a chemical compound with the molecular formula C13H17N3 . It has a molecular weight of 215.3 . This compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for 2-(4-Benzylpiperazin-1-yl)acetonitrile is 1S/C13H17N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,7-12H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-(4-Benzylpiperazin-1-yl)acetonitrile is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have synthesized a range of compounds, including derivatives of "2-(4-Benzylpiperazin-1-yl)acetonitrile," to assess their anticancer activities. Notably, compounds displaying significant activity against specific cancer cell lines, such as melanoma, have been identified. These findings indicate the potential for developing new anticancer agents based on modifications of the benzylpiperazin acetonitrile structure (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Antimicrobial Agents

The chemical has also been utilized in the synthesis of novel compounds with potential antimicrobial activities. This includes the creation of derivatives that have shown effectiveness against a range of microbial strains, suggesting its utility in developing new antimicrobial agents (Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021).

Coordination Polymers and Luminescence

In materials science, the compound has contributed to the synthesis of lanthanide-containing coordination polymers. These polymers exhibit unique structural characteristics and luminescence properties, potentially applicable in materials science for developing new luminescent materials (Calvez, Daiguebonne, & Guillou, 2011).

Fluorescent Sensors

The compound's derivatives have been explored as fluorescent sensors for detecting ions like Cu2+. Such sensors offer high sensitivity and selectivity, which are crucial for environmental monitoring and biomedical applications (Liu, Qi, Guo, Zhao, Yang, Pei, & Zhang, 2014).

Biological Properties

Further research has demonstrated the compound's utility in synthesizing derivatives with various biological properties, including anti-inflammatory and analgesic activities. These findings suggest the compound's versatility in contributing to the development of new pharmaceuticals (Gevorgyan, Gasparyan, Papoyan, Tumadzhyan, Tatevosyan, & Panosyan, 2017).

Antifungal Activity

The compound has also been used to synthesize benzimidazol-2-yl acetonitriles with a piperazine moiety, showing promising antifungal activities against certain fungi. This application underscores the potential for developing antifungal agents based on this chemical scaffold (Jin, Li, Li, Jin, & Jiang, 2015).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUPEPBRQNHPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397397
Record name 2-(4-benzylpiperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperazin-1-yl)acetonitrile

CAS RN

92042-93-8
Record name 2-(4-benzylpiperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An excess of chloroacetonitrile (7 ml) was added in to a solution of benzylpiperazine (2 g, 10.5 mmol) in THF (100 ml) and Et3N (10 ml). The reaction was stirred for 10 hours before quenched with saturated aqueous NaHCO3 (100 ml). The aqueous phase was extracted with EtOAc (3×100 ml). The combined organic layer was dried over MgSO4 and concentrated to a residue, which was used in the further reactions without any purification.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound is synthesized by coupling of 1-Benzyl-piperazine and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a white solid; ES-MS: M+=216.2: AtRet=1.50.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of 1-benzylpiperazine (18 g) and sodium carbonate (8.3 g) in acetone (50 ml) was added chloroacetonitrile (12 g) under ice-cooling, and mixed at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure, to the residue were added water and diethyl ether, and the organic layer was collected by separation. The organic layer was washed with water and dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was purified with silica gel column (ethyl acetate) to obtain the title compound as pale yellow liquid (17 g, 80%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Yield
80%

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